molecular formula C22H21N3O3S3 B2476174 (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 941946-63-0

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2476174
CAS No.: 941946-63-0
M. Wt: 471.61
InChI Key: BPNOFLNDFHMADX-GHVJWSGMSA-N
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Description

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H21N3O3S3 and its molecular weight is 471.61. The purity is usually 95%.
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Biological Activity

The compound (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide , with CAS number 1236297-41-8, is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O3S3C_{22}H_{21}N_{3}O_{3}S_{3} with a molecular weight of approximately 471.6 g/mol. The structure features a naphtho[1,2-d]thiazole core, a piperidine ring, and a thiophene sulfonyl moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number1236297-41-8
Molecular FormulaC22H21N3O3S3
Molecular Weight471.6 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Activity

Research has indicated that compounds containing thiophene and thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer) and A549 (human lung cancer) through mechanisms that include cell cycle arrest and inhibition of tubulin polymerization .

In one study, derivatives similar to our compound demonstrated an IC50 value of 4.37 μM against HepG2 cells and 8.03 μM against A549 cells, highlighting their potential as anticancer agents .

Antiviral Activity

Thiophene derivatives have also displayed antiviral properties. A study focused on the antiviral activity of thiophene derivatives against the Ebola virus showed that these compounds acted at the viral entry level by inhibiting the interaction between viral glycoproteins and host cell receptors . This suggests that our compound may possess similar mechanisms worth investigating.

Antimicrobial Activity

Compounds with thiophene and thiazole rings have been associated with antimicrobial effects. They have been shown to exhibit activity against various bacteria and fungi, potentially due to their ability to disrupt microbial membranes or inhibit key enzymatic processes .

Neuroprotective Effects

Emerging research suggests that certain derivatives can also exert neuroprotective effects, making them candidates for treating neurodegenerative diseases. The mechanisms may involve antioxidant properties or modulation of neurotransmitter systems .

Case Study 1: Anticancer Efficacy

A recent investigation into the efficacy of thiophene-based compounds found that those structurally similar to our target compound effectively inhibited tumor growth in animal models. The study reported a significant reduction in tumor size when treated with these compounds compared to controls, suggesting a promising avenue for further research into their use in cancer therapy .

Case Study 2: Antiviral Mechanisms

In vitro assays demonstrated that thiophene derivatives could significantly reduce viral loads in infected cell cultures. The mechanism was attributed to the inhibition of viral entry pathways, similar to findings in studies involving our compound's structural analogs .

Properties

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S3/c1-24-20-17-6-3-2-5-15(17)8-9-18(20)30-22(24)23-21(26)16-10-12-25(13-11-16)31(27,28)19-7-4-14-29-19/h2-9,14,16H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNOFLNDFHMADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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